Cas no 1805086-09-2 (4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride)

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride is a highly functionalized pyridine derivative designed for advanced synthetic applications. Its key structural features—a reactive carbonyl chloride group, a cyano substituent, and a difluoromethyl moiety—make it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of an iodine atom at the 3-position allows for further functionalization via cross-coupling reactions, while the electron-withdrawing cyano and difluoromethyl groups enhance reactivity in nucleophilic substitutions. This compound is particularly valuable for constructing complex heterocyclic frameworks, offering precise control over molecular architecture. Its stability under controlled conditions ensures reliable performance in multi-step synthetic routes.
4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride structure
1805086-09-2 structure
商品名:4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride
CAS番号:1805086-09-2
MF:C8H2ClF2IN2O
メガワット:342.468559741974
CID:4876389

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride
    • インチ: 1S/C8H2ClF2IN2O/c9-7(15)4-2-14-6(8(10)11)5(12)3(4)1-13/h2,8H
    • InChIKey: WOOASXUSUIVRIF-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C#N)C(C(=O)Cl)=CN=C1C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • トポロジー分子極性表面積: 53.8
  • 疎水性パラメータ計算基準値(XlogP): 2.4

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029041954-1g
4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride
1805086-09-2 97%
1g
$1,504.90 2022-04-01

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride 関連文献

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chlorideに関する追加情報

Introduction to 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride (CAS No. 1805086-09-2)

4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride, identified by the CAS number 1805086-09-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly the presence of a cyano group, a difluoromethyl substituent, an iodine atom, and a carbonyl chloride functionality, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal applications.

The cyano group (-CN) in the molecular structure of 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride contributes to its reactivity and potential biological properties. Cyano groups are known to participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are fundamental in the synthesis of complex organic molecules. This feature makes the compound particularly useful in constructing more elaborate molecular frameworks for drug discovery.

The difluoromethyl group (-CF₂) is another critical structural element that influences the electronic and steric properties of the molecule. Difluoromethyl groups are frequently incorporated into pharmaceutical compounds due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the context of 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride, this substituent may play a crucial role in optimizing the compound's interaction with biological receptors and improving its overall pharmacological efficacy.

The iodine atom at the 3-position of the pyridine ring adds another layer of complexity to the molecule's reactivity. Iodine is a halogen that can undergo various substitution and coupling reactions, making it a valuable handle for further functionalization. This characteristic is particularly advantageous in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, which are commonly employed in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

The presence of a carbonyl chloride group (-COCl) at the 5-position of the pyridine ring further enhances the synthetic utility of 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride. Carbonyl chlorides are highly reactive electrophiles that readily participate in nucleophilic addition reactions, allowing for the facile introduction of new functional groups into the molecular framework. This reactivity makes it an excellent building block for constructing more complex molecules through condensation reactions with alcohols, amines, or other nucleophiles.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The unique combination of structural features in 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride positions it as a promising candidate for further exploration in this field. Researchers have been exploring its potential as an intermediate in synthesizing novel therapeutic agents targeting various diseases.

One area where this compound has shown promise is in the development of small-molecule inhibitors for kinases and other enzyme targets. Kinases play a critical role in numerous cellular processes, and dysregulation of their activity is associated with several diseases, including cancer. The structural motifs present in 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride could be leveraged to design kinase inhibitors with improved selectivity and potency. Recent studies have demonstrated that pyridine-based inhibitors can effectively modulate kinase activity by binding to specific pockets on the enzyme's active site.

Another emerging application of this compound is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or receptors can be an effective strategy for antiviral therapy. The reactivity of 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride allows for modifications that could lead to novel antiviral compounds capable of inhibiting viral replication or preventing viral entry into host cells.

The synthetic versatility of 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride also makes it valuable for exploring new chemical space. By employing various functionalization strategies, researchers can generate libraries of derivatives with tailored properties for high-throughput screening (HTS). This approach has been instrumental in identifying lead compounds with high potential for further optimization into clinical candidates.

In conclusion, 4-Cyano-2-(difluoromethyl)-3-iodopyridine-5-carbonyl chloride (CAS No. 1805086-09-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features—combining a cyano group, a difluoromethyl substituent, an iodine atom, and a carbonyl chloride functionality—make it an invaluable intermediate for constructing complex molecular architectures. Recent advancements in medicinal chemistry highlight its utility as a building block for kinase inhibitors and antiviral agents, among other therapeutic applications.

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